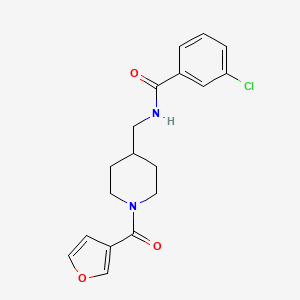

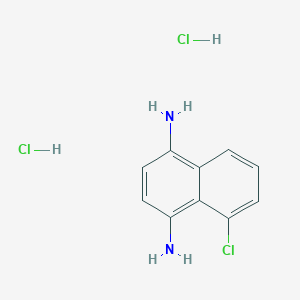

![molecular formula C16H16N4O2S B3018218 5-methyl-2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole CAS No. 1396680-52-6](/img/structure/B3018218.png)

5-methyl-2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antiviral Activity

Research has identified imidazo[1,2-a]pyridines as a novel class of compounds with significant antiviral activities. One study highlighted the synthesis and antirhinovirus activity of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, indicating their potential as antirhinovirus agents. The compounds were synthesized using a new Horner−Emmons reagent for the direct incorporation of methyl vinylcarboxamide, with the isopropylsulfonyl group introduced as a significant substituent to enhance activity (Hamdouchi et al., 1999).

Antiulcer Agents

Another area of research focuses on the development of antiulcer agents. New imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antisecretory and cytoprotective antiulcer agents. The compounds demonstrated good cytoprotective properties in ethanol and HCl models, although they did not display significant antisecretory activity in the gastric fistula rat model (Starrett et al., 1989).

Antitumour Antibiotics

The construction of pyrrolobenzodiazepines and azetidino-benzodiazepines through intramolecular azide to alkene 1,3-dipolar cycloadditions has been explored for their potential as antitumour antibiotics. These compounds, based on the coupling of proline- and azetidinone-substituted alkenes with azides, have shown potency as a class of antitumour antibiotics, demonstrating the versatility and potential therapeutic applications of this chemical structure (Hemming et al., 2014).

Therapeutic Agents

Imidazo[1,2-a]pyridine scaffolds are recognized for their wide range of applications in medicinal chemistry, including anticancer, antimycobacterial, antileishmanial, and antimicrobial activities. This scaffold has been incorporated into various marketed preparations, highlighting the potential for structural modifications to discover and develop novel therapeutic agents (Deep et al., 2016).

Hypoglycemic Activity

The design and synthesis of thiazolidine-2,4-diones based on imidazopyridine structures have been evaluated for their hypoglycemic activity, indicating potential applications in the treatment of diabetes. This research underscores the structural versatility of imidazopyridines and their relevance in developing novel hypoglycemic agents (Oguchi et al., 2000).

Mécanisme D'action

Target of Action

The primary target of this compound is the gastric H,K-ATPase . This enzyme is responsible for the final step in the production of gastric acid, and its inhibition results in decreased stomach acidity .

Mode of Action

The compound inhibits the gastric H,K-ATPase in a potassium-competitive manner . It binds to the enzyme in a way that is strictly K(+)-competitive, with a Ki of 10 nM at pH 7 . This means that it competes with potassium for binding to the enzyme, thereby inhibiting its function .

Biochemical Pathways

By inhibiting the gastric H,K-ATPase, the compound disrupts the production of gastric acid . This has downstream effects on the digestive process, as gastric acid plays a crucial role in breaking down food and activating digestive enzymes .

Pharmacokinetics

The compound has a slow dissociation rate from the isolated ATPase, with the t(1/2) being 7.5 h in 20 mM KCl at pH 7 . This suggests that it may have a long-lasting effect on gastric acid secretion . .

Result of Action

The inhibition of gastric H,K-ATPase by the compound results in a decrease in gastric acid secretion . This can help to alleviate symptoms in conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease, where excess stomach acid is a problem .

Propriétés

IUPAC Name |

6-methyl-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-11-4-5-14-15(7-11)19-16(18-14)12-9-20(10-12)23(21,22)13-3-2-6-17-8-13/h2-8,12H,9-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKFNTYOVJFJEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B3018136.png)

![1-[(2,3,4,5,6-Pentafluorophenyl)methyl]pyrazole-3-ylamine](/img/structure/B3018138.png)

![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3018142.png)

![1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one](/img/structure/B3018145.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B3018149.png)

![N-(4-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018150.png)

![2-(2-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B3018151.png)